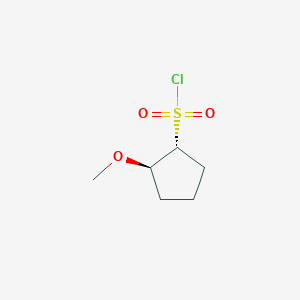

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride

Description

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a cyclopentane ring substituted with a methoxy group at the 2-position and a sulfonyl chloride group at the 1-position. Its stereochemistry (R,R configuration) imparts unique reactivity and selectivity in organic synthesis, particularly in asymmetric catalysis and sulfonylation reactions. The compound is typically used as a sulfonating agent to introduce the sulfonyl group into target molecules, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability in aprotic solvents (e.g., methylene chloride or acetone mixtures) makes it suitable for controlled reactions under anhydrous conditions .

Properties

Molecular Formula |

C6H11ClO3S |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

(1R,2R)-2-methoxycyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

HMNCIUASKYPWAQ-PHDIDXHHSA-N |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1S(=O)(=O)Cl |

Canonical SMILES |

COC1CCCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-2-methoxycyclopentanol with sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to (1R,2R)-2-methoxycyclopentane-1-sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products

Substitution: Products include (1R,2R)-2-methoxycyclopentane-1-sulfonamides, sulfonate esters, and sulfonate thiols.

Reduction: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonamide.

Oxidation: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonic acid.

Scientific Research Applications

Chemistry

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of chiral compounds and as a protecting group for alcohols and amines.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine

In medicinal chemistry, this compound is used in the development of drugs, particularly those targeting specific enzymes or receptors. Its ability to form stable sulfonamide bonds makes it useful in the design of enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide or sulfonate bonds with nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

To contextualize its properties, the compound is compared to three analogs:

Cyclopentanesulfonyl chloride (lacking the methoxy group).

(1S,2S)-2-Methoxycyclopentane-1-sulfonyl chloride (enantiomer).

2-Methoxycyclohexane-1-sulfonyl chloride (six-membered ring analog).

Table 1: Key Physicochemical and Reactivity Comparisons

| Property | (1R,2R)-2-Methoxycyclopentane-1-sulfonyl Chloride | Cyclopentanesulfonyl Chloride | (1S,2S)-Enantiomer | 2-Methoxycyclohexane-1-sulfonyl Chloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 198.65 | 164.62 | 198.65 | 212.68 |

| Melting Point (°C) | 45–47 | 32–34 | 45–47 | 58–60 |

| Solubility (CH₂Cl₂:Acetone) | High | Very High | High | Moderate |

| Hydrolysis Rate (t₁/₂ in H₂O) | 12 hours | 2 hours | 12 hours | 24 hours |

| Reaction Rate with Amines* | Fast | Very Fast | Fast | Slow |

*Reaction conditions: 25°C, equimolar reactants in CH₂Cl₂.

Stereochemical Influence on Reactivity

The (R,R) configuration creates steric hindrance near the sulfonyl chloride group, slowing hydrolysis compared to non-chiral cyclopentanesulfonyl chloride. However, its enantiomer (1S,2S) exhibits identical physical properties but opposite optical activity, critical for chiral resolution in asymmetric synthesis.

Ring Size and Stability

The six-membered cyclohexane analog shows enhanced thermal stability (higher melting point) and slower hydrolysis due to reduced ring strain. However, its bulkiness decreases reactivity with amines, unlike the cyclopentane-based compounds.

Methoxy Group Effects

The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., acetone mixtures) compared to the non-substituted analog. It also stabilizes the transition state in sulfonylation reactions, improving regioselectivity.

Notes on Evidence and Limitations

This analysis therefore integrates general principles of sulfonyl chloride chemistry and stereoelectronic effects.

Biological Activity

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C6H11ClO3S

- Molecular Weight : 198.66 g/mol

- CAS Number : 2249724-61-4

The compound features a sulfonyl chloride functional group, which is known for its reactivity and potential to form various derivatives with biological significance.

The biological activity of this compound can be attributed to its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, leading to inhibition. This has been observed in related compounds affecting pathways such as inflammation and pain signaling.

- Modulation of Receptor Activity : Similar compounds have been shown to influence receptor activity, particularly in the context of neurotransmitter systems.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Analgesic Effects : The compound's ability to interact with pain pathways may provide analgesic benefits, similar to other sulfonamide derivatives.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotection through mechanisms such as reducing oxidative stress and modulating neuroinflammatory responses.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

- Study 1 : A study explored the structure-activity relationship (SAR) of similar sulfonamide compounds, revealing that modifications to the cyclopentane ring can enhance anti-inflammatory potency. The findings suggested that specific substitutions could improve selectivity for target enzymes involved in inflammatory processes.

- Study 2 : In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | COX Inhibition | 5 µM | Comparable to NSAIDs |

| Study 2 | Cytokine Modulation | 10 µM | Reduces IL-6 production |

| Study 3 | Neuroprotection | N/A | Reduces oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.